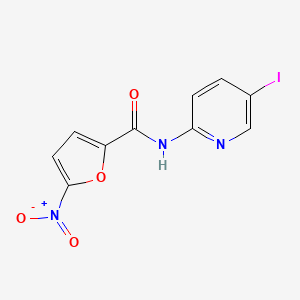
N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide: is a complex organic compound that features both a pyridine and a furan ring, each substituted with iodine and nitro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Iodination of Pyridine: The starting material, pyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Nitration of Furan: Furan is nitrated at the 5-position using a nitrating mixture, such as concentrated nitric acid and sulfuric acid.
Amide Formation: The iodinated pyridine and nitrated furan are then coupled through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the furan ring can undergo further oxidation to form various oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of N-(5-iodopyridin-2-yl)-5-aminofuran-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a molecular probe to study biological processes involving nitro and iodine functionalities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying related compounds.
Mécanisme D'action
The mechanism by which N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-iodopyridin-2-yl)acetamide: Similar in structure but lacks the nitro group and furan ring.
5-nitrofuran-2-carboxamide: Similar but lacks the iodopyridinyl group.
Uniqueness
N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both iodine and nitro groups in a single molecule allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6IN3O4/c11-6-1-3-8(12-5-6)13-10(15)7-2-4-9(18-7)14(16)17/h1-5H,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVZYHXEFKWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1H-benzimidazol-2-ylmethylamino)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B5987382.png)
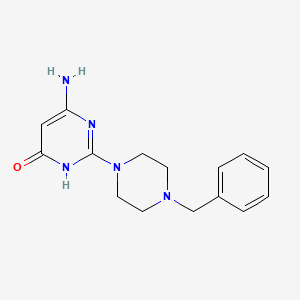
![N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5987412.png)
![ethyl 1-(5-methoxy-2-furoyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5987420.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5987425.png)
![methyl 4-[(4-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5987430.png)
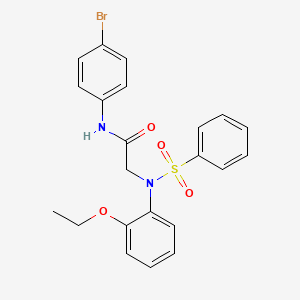
![3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B5987437.png)
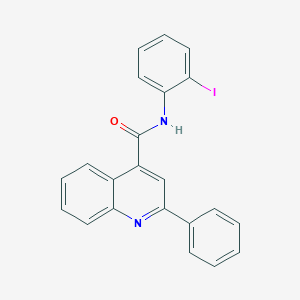
![N-(3-chlorophenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5987441.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5987457.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5987459.png)
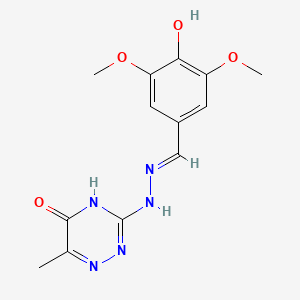
![1-[[3-[1-(4-Methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxamide](/img/structure/B5987478.png)
